2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile
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Overview
Description
2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile is an organic compound that features a cyclohexyloxy group attached to a hydroxyprop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile can be achieved through several methods. One common approach involves the reaction of cyclohexanol with propargyl bromide to form 2-(Cyclohexyloxy)prop-2-yne. This intermediate is then subjected to hydrolysis and subsequent nitrile formation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile involves its interaction with specific molecular targets and pathways. For example, its hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexyloxy)prop-2-yne
- 3-Hydroxyprop-2-enenitrile
- Cyclohexanol derivatives
Uniqueness
2-(Cyclohexyloxy)-3-hydroxyprop-2-enenitrile is unique due to the combination of its cyclohexyloxy group and hydroxyprop-2-enenitrile backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
648908-89-8 |
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Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-cyclohexyloxy-3-hydroxyprop-2-enenitrile |
InChI |
InChI=1S/C9H13NO2/c10-6-9(7-11)12-8-4-2-1-3-5-8/h7-8,11H,1-5H2 |
InChI Key |
LASKURGONXUCNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=CO)C#N |
Origin of Product |
United States |
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